JG-98 Demonstrates >7-Fold Improvement in Microsomal Stability Over MKT-077
JG-98 was engineered to address the rapid hepatic clearance that limits the utility of its parent compound, MKT-077. In a direct head-to-head comparison using microsomal stability assays, JG-98 exhibited a half-life (t1/2) of 37 minutes, whereas MKT-077 was rapidly degraded with a half-life of less than 5 minutes [1]. This represents a quantified improvement of at least 7-fold in metabolic stability [1].
| Evidence Dimension | Microsomal half-life (t1/2) |
|---|---|
| Target Compound Data | 37 minutes |
| Comparator Or Baseline | MKT-077 (t1/2 < 5 minutes) |
| Quantified Difference | At least 7-fold improvement |
| Conditions | In vitro microsomal stability assay |
Why This Matters
Improved metabolic stability is essential for achieving sustained in vivo exposure and reproducible pharmacodynamic effects, making JG-98 a superior choice over MKT-077 for animal studies and translational research.
- [1] Li, X., Srinivasan, S. R., Connarn, J., Ahmad, A., Young, Z. T., Kabza, A. M., Zuiderweg, E. R., Sun, D., & Gestwicki, J. E. (2013). Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents. ACS Medicinal Chemistry Letters, 4(11), 1042-1047. View Source
